Octadecyl furan-2-carboxylate
Description
Octadecyl furan-2-carboxylate (CAS: 82701-01-7) is a long-chain ester derivative of furan-2-carboxylic acid, with the molecular formula C₂₃H₄₀O₃ and a molecular weight of 364.56 g/mol . Its structure comprises an 18-carbon alkyl chain (octadecyl group) esterified to the carboxyl group of a furan-2-carboxylic acid moiety.
Properties
CAS No. |
82701-01-7 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
octadecyl furan-2-carboxylate |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23(24)22-19-18-21-25-22/h18-19,21H,2-17,20H2,1H3 |
InChI Key |
OEQDALBGMFPWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Furan-2-carboxylic acid+OctadecanolCatalystOctadecyl furan-2-carboxylate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Octadecyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Octadecyl furan-2-carbinol.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Octadecyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of octadecyl furan-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity or modulating membrane-associated processes. The furan ring can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogs: Shorter-Chain Furan Esters
Octadecyl furan-2-carboxylate shares structural similarities with other alkyl esters of furan-2-carboxylic acid, such as ethyl 2-furoate (CAS: 614-99-3) and octyl 2-furoate (CAS: 39255-32-8) . Key differences include:
- Chain Length : The octadecyl chain (C18) provides enhanced hydrophobicity and higher molecular weight compared to ethyl (C2) or octyl (C8) analogs.
- Thermal Stability : Long alkyl chains, as seen in octadecyl derivatives, typically increase melting points and thermal stability due to stronger van der Waals interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Applications |
|---|---|---|---|---|
| This compound | C₂₃H₄₀O₃ | 364.56 | C18 | Research (potential lubricant additives) |
| Ethyl 2-furoate | C₇H₈O₃ | 140.14 | C2 | Flavoring agents, solvents |
| Octyl 2-furoate | C₁₃H₂₀O₃ | 224.29 | C8 | Intermediate in organic synthesis |
Comparison with Halogenated Paraffins
Long-chain halogenated paraffins, such as octadecyl chloride (C₁₈H₃₇Cl), exhibit distinct physicochemical behaviors despite structural parallels (long alkyl chains):
- Functional Group Reactivity : Octadecyl chloride contains a halogen (Cl) instead of an ester group. Halogenated paraffins are stable up to 300°C without forming reactive metallic chloride films, whereas esters like this compound may undergo hydrolysis or thermal decomposition at lower temperatures .
- Lubrication Properties : Octadecyl chloride demonstrates low friction coefficients (μ) in solid form but increased friction above its melting point (~20°C). This contrasts with esters, which may form boundary lubrication films via polar interactions with metal surfaces .
Solid-State Behavior and NMR Analysis
Solid-state ¹³C CP/MAS NMR studies on octadecyl chains reveal conformational dependence:
- Trans Conformation : Methylene carbons in trans-configured octadecyl chains exhibit chemical shifts near 33 ppm .
- Gauche-Trans Dynamics : Rapid conformational changes shift resonances to ~30 ppm . While direct NMR data for this compound is unavailable, its solid-state behavior is expected to align with other octadecyl esters, favoring trans conformations in crystalline phases.
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